Tyrphostin A23

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Inhibition of EGF Receptor Autophosphorylation

Tyrphostin A23 specifically targets the Epidermal Growth Factor Receptor (EGFR), a protein on the cell surface that initiates the EGF signaling cascade. Upon binding with EGF, the EGFR undergoes a process called autophosphorylation, where phosphate groups are added to the receptor itself. This activates the receptor and triggers downstream signaling events. Tyrphostin A23 acts by blocking this autophosphorylation process, effectively shutting down EGF signaling at its starting point [].

Studies have shown that Tyrphostin A23 treatment can lead to various cellular effects, including:

- Reduced cell proliferation: EGF signaling is a key driver of cell division. By inhibiting this pathway, Tyrphostin A23 can slow down or even halt cell proliferation [].

- Induction of cell death: In some cell types, EGF signaling is essential for survival. Disruption of this pathway with Tyrphostin A23 can trigger programmed cell death (apoptosis) [].

- Altered cell differentiation: EGF signaling plays a role in regulating how cells mature and specialize. Tyrphostin A23 treatment can influence the differentiation process, potentially leading to abnormal cell development [].

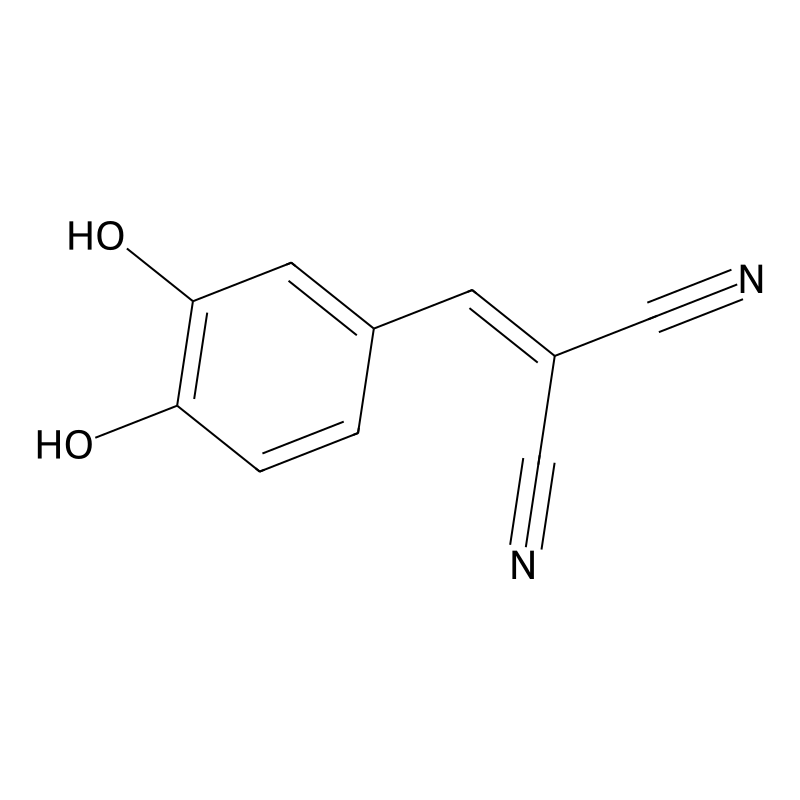

Tyrphostin A23, also known as AG-18 or TX 825, is a synthetic compound characterized by its broad-spectrum inhibition of protein tyrosine kinases. Its chemical formula is and it has a molecular weight of 186.17 g/mol. Tyrphostin A23 is primarily recognized for its role in inhibiting the epidermal growth factor receptor, which is crucial in various signaling pathways related to cell growth and differentiation .

Tyrphostin A23 acts as a competitive inhibitor of protein tyrosine kinases. It competes with the natural substrate, tyrosine, for the ATP binding site on the PTK enzyme. By binding to this site, Tyrphostin A23 prevents the transfer of a phosphate group from ATP to tyrosine residues on target proteins, thereby inhibiting their phosphorylation and downstream signaling pathways [, ].

Tyrphostin A23 functions by mimicking the natural substrates of protein tyrosine kinases, thereby blocking their catalytic activity. It specifically inhibits the autophosphorylation of the epidermal growth factor receptor with an IC50 value of approximately 15 μM in vitro. This inhibition is crucial for preventing downstream signaling that could lead to uncontrolled cell proliferation . Additionally, it affects other cellular processes by modulating interactions with various proteins involved in signal transduction pathways .

The biological activity of Tyrphostin A23 extends beyond just inhibiting the epidermal growth factor receptor. It has been shown to inhibit the GTPase activity of transducin and affects the internalization of the transferrin receptor by disrupting interactions between tyrosine motifs and associated proteins . Furthermore, it demonstrates antiproliferative effects in various cell lines, indicating its potential as an anticancer agent .

Tyrphostin A23 can be synthesized through several methods, typically involving multi-step organic synthesis techniques. The synthesis may include reactions such as:

- Condensation Reactions: Combining appropriate aromatic compounds with amines or other nucleophiles.

- Cyclization: Forming cyclic structures that are characteristic of tyrphostins.

- Purification: Utilizing techniques like recrystallization or chromatography to isolate the final product.

Specific details on the synthesis pathways can vary based on the desired purity and yield, but generally follow established organic synthesis protocols .

Tyrphostin A23 has several applications, particularly in research settings:

- Cancer Research: As a potent inhibitor of protein tyrosine kinases, it is used to study cancer cell signaling pathways and potential therapeutic strategies.

- Neuroscience: It aids in understanding neuronal signaling mechanisms by inhibiting specific receptors that are involved in synaptic transmission.

- Pharmacological Studies: Its ability to modulate various cellular processes makes it a valuable tool in pharmacological research aimed at developing new drugs targeting tyrosine kinases .

Studies have demonstrated that Tyrphostin A23 interacts with multiple cellular targets beyond just the epidermal growth factor receptor. For instance, it has been shown to inhibit tumor necrosis factor-alpha-induced nuclear factor kappa-light-chain-enhancer of activated B cells binding activity, which plays a significant role in inflammatory responses . These interactions highlight its potential as a multi-target therapeutic agent.

Several compounds share structural and functional similarities with Tyrphostin A23. Here are some notable examples:

| Compound | Structure/Similarity | Unique Features |

|---|---|---|

| Tyrphostin A25 | Similar backbone structure | More selective towards specific kinases |

| AG-555 | Related tyrphostin derivative | Potent inhibitor of topoisomerase I |

| AG-213 | Another derivative of tyrphostins | Broader spectrum of kinase inhibition |

Tyrphostin A23 is unique due to its balanced profile of inhibiting multiple protein tyrosine kinases while also affecting other signaling pathways, making it a versatile tool in both basic and applied research .

The development of tyrphostin analogues has its origins in the pioneering work of Alexander Levitzki and colleagues in 1988, who first reported the systematic design and synthesis of small molecular weight protein tyrosine kinase inhibitors [1] [2]. This seminal publication in 1989 marked the birth of the tyrphostin class of compounds, introducing the term "tyrphostins" as an abbreviation for "tyrosine phosphorylation inhibitors" [1] [2].

The foundational synthetic approach for tyrphostin analogues centers on the Knoevenagel condensation reaction, which involves the condensation of aromatic aldehydes with malononitrile derivatives under basic conditions [3] [4] [5]. The classical synthesis protocol employs 3,4-dihydroxybenzaldehyde and malononitrile in the presence of a base catalyst, typically ammonium acetate, in ethanol under reflux conditions for approximately one hour, yielding 85-95% of the desired product [3].

Historical development of synthetic methodologies has progressed through several distinct phases. The initial approaches utilized conventional heating methods with ethanol as the solvent and ammonium acetate as the base catalyst [3] [6]. These methods required extended reaction times and produced moderate to good yields. The evolution of synthetic techniques led to the development of microwave-assisted synthesis, which significantly reduced reaction times to 20-50 seconds while maintaining high yields of 90-95% [4] [5].

Solution-phase parallel synthesis approaches were subsequently developed to enable the rapid generation of tyrphostin libraries [7]. These methodologies employed semi-automation and elegant synthesis protocols to create targeted symmetrical tyrphostin compound libraries, typically comprising 12 compounds per library with yields ranging from 75-85% [7]. The parallel synthesis approach proved particularly valuable for structure-activity relationship studies and the identification of potent growth inhibitors against various cancer cell lines.

Solid-phase synthesis methodologies were also established for tyrphostin library generation [8]. These approaches utilized Fmoc-protected PL-Rink resin as the solid support, followed by reductive amination with aryl aldehydes, acylation with cyanoacetic acid, and Knoevenagel condensation with phenolic aldehydes [8]. The solid-phase approach enabled the synthesis of large tyrphostin libraries, including a 4500-member library utilizing the Irori-directed sorting system [8].

Green chemistry approaches have emerged as environmentally sustainable alternatives for tyrphostin synthesis [4] [9]. These methods employ solvent-free conditions using microwave or ultrasonic irradiation at room temperature, achieving excellent yields of 90-95% within 5-7 minutes [4]. The ultrasonic method represents a particularly efficient approach, utilizing sonication at room temperature for short durations while maintaining high yields and product purity [4] [9].

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies have revealed critical insights into the molecular determinants of tyrphostin biological activity. The fundamental pharmacophore of tyrphostins consists of a benzylidenemalononitrile core structure, where the positioning and nature of substituents on the aromatic ring significantly influence protein tyrosine kinase inhibitory potency [10] [1].

The presence of hydroxyl groups on the aromatic ring represents a crucial structural requirement for biological activity. Tyrphostin A23, featuring 3,4-dihydroxy substitution on the benzylidene moiety, demonstrates potent epidermal growth factor receptor kinase inhibition with an IC50 value of 35 micromolar [11] [12]. In contrast, the removal of hydroxyl groups, as exemplified by Tyrphostin A1 (4-methoxybenzylidene malononitrile), results in complete loss of inhibitory activity, confirming its utility as a negative control compound [13].

Halogen substitution patterns have emerged as particularly important for enhancing tyrphostin potency. Compounds containing 2-chlorophenyl substituents consistently exhibit the most potent growth inhibitory activity across multiple cancer cell lines, with GI50 values ranging from 2.4 to 8.8 micromolar against HT29 colorectal carcinoma and G401 renal carcinoma cell lines [7]. Similarly, 3-chlorophenyl substitution produces compounds with GI50 values between 1.7 and 5.9 micromolar, demonstrating comparable efficacy [7].

Methoxy substitution also contributes to biological activity, with 3-methoxyphenyl derivatives showing GI50 values ranging from 1.6 to 7.4 micromolar [7]. This substitution pattern appears to provide a favorable balance between lipophilicity and electronic properties necessary for target engagement.

The introduction of sulfur-containing substituents has yielded particularly interesting selectivity profiles. S-aryl substituted tyrphostins in the 5-position demonstrate potent inhibition of both epidermal growth factor receptor kinase and HER-2 kinase [10]. Remarkably, certain S-aryl tyrphostins exhibit preferential inhibition of HER-2 kinase over epidermal growth factor receptor kinase by almost two orders of magnitude, representing a significant selectivity achievement within this compound class [10].

Dimeric tyrphostin structures have shown enhanced potency compared to their monomeric counterparts. A tyrphostin 23-derived dimer, designated P3, isolated from oxidized tyrphostin 23, demonstrates superior protein tyrosine kinase inhibitory activity compared to the parent compound [14]. This dimer structure features two tyrphostin 23 units joined at the benzylidene carbon, suggesting that multivalent interactions contribute to enhanced binding affinity [14].

Quinoline-containing tyrphostins represent another important structural modification. Among 27 synthesized quinoline-containing tyrphostins, compounds featuring 2-aminoethene-1,1-dinitrile moieties in the 2-, 3-, or 4-quinoline series demonstrated the most potent epidermal growth factor receptor kinase inhibition, with IC50 values of 1.7, 27.0, and 4.7 micromolar respectively [15]. The order of potency followed the pattern: 2-quinolines > 4-quinolines > 3-quinolines [15].

Key Structural Modifications and Analogues

The tyrphostin scaffold has served as a foundation for extensive structural diversification, yielding numerous analogues with varying biological activities and selectivity profiles. Tyrphostin A23 (3,4-dihydroxybenzylidene malononitrile) remains the prototypical compound within this class, featuring the characteristic catechol motif essential for epidermal growth factor receptor kinase inhibition [11] [12] [16].

Tyrphostin A1 represents a critical structural analogue designed specifically as a negative control compound [13]. With the systematic name 4-methoxybenzylidene malononitrile and molecular formula C11H8N2O, this compound lacks the hydroxyl groups essential for protein tyrosine kinase inhibitory activity [13]. Its molecular weight of 184.19 grams per mole and melting point of 113-116°C distinguish it from the active tyrphostin analogues [13]. The compound serves as an invaluable research tool for establishing specificity in biological assays involving tyrphostin compounds [13].

Tyrphostin A9 (3,5-di-tert-butyl-4-hydroxybenzylidene malononitrile) exemplifies the structural modifications aimed at enhancing stability and potency [3] [17]. With molecular formula C18H22N2O and molecular weight 282.38 grams per mole, this compound features bulky tert-butyl substituents flanking the phenolic hydroxyl group [3]. The synthesis of tyrphostin A9 utilizes 3,5-di-tert-butyl-4-hydroxybenzaldehyde and malononitrile under standard Knoevenagel condensation conditions, achieving yields of approximately 95% [3].

Contemporary tyrphostin analogues have incorporated Michael-reactive cyanoacrylate motifs to enhance target engagement. Compounds such as AG99, featuring a cyanoacrylate amide structure, demonstrate improved inhibitory potency with IC50 values of 1.5 micromolar against recombinant 5-lipoxygenase and 7.2 micromolar in intact polymorphonuclear leukocytes [18]. The AG879 analogue, containing di-tert-butylphenol motifs and thioamide functionality, exhibits exceptional potency with IC50 values of 0.08 micromolar against recombinant enzyme and 0.4 micromolar in cellular assays [18].

Benzothiazole-containing tyrphostins, exemplified by AG825, represent attempts to incorporate heterocyclic systems into the tyrphostin framework [18]. However, these modifications generally resulted in reduced biological activity, with AG825 failing to inhibit 5-lipoxygenase at concentrations up to 10 micromolar [18].

Phenylmethylene pyridine acetonitrile derivatives, including RG13022 and RG14620, represent structural departures from the traditional tyrphostin scaffold by eliminating the carbonyl function proximal to the acrylonitrile group [18]. These modifications explore alternative binding modes while maintaining the essential nitrile functionalities.

The development of tyrphostin libraries through combinatorial approaches has yielded numerous structural analogues with enhanced properties. Solid-phase synthesis methodologies have enabled the preparation of tyrphostin ether libraries, incorporating diverse alcohols through Mitsunobu coupling reactions [8]. These libraries provide systematic exploration of structure-activity relationships across large chemical spaces.

Recent advances in tyrphostin analogue development have focused on incorporating environmentally sustainable synthetic approaches. Microwave-assisted synthesis using benzylidenemalononitrile derivatives has produced novel series of compounds with enhanced anticancer activity against breast cancer cell lines [5]. These compounds demonstrate superior binding affinity to human epidermal growth factor receptor 2, epidermal growth factor receptor, and human farnesyl pyrophosphate synthase compared to reference standards [5].

The structural diversity within the tyrphostin class continues to expand through innovative synthetic approaches and rational design strategies. Contemporary analogues incorporate features such as extended conjugation systems, heterocyclic substitutions, and optimized pharmacokinetic properties while maintaining the essential structural elements required for protein tyrosine kinase inhibitory activity.

| Synthesis Method | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Aromatic aldehyde + Malononitrile + Base | Ethanol, reflux, 1 hour | 85-95 | [3] |

| Microwave-Assisted Synthesis | Aromatic aldehyde + Malononitrile + NH4OAc | 320W, 20-50 seconds | 90-95 | [4] [5] |

| Solution-Phase Parallel Synthesis | Aldehyde + Malononitrile + Various catalysts | Room temperature to 130°C | 75-85 | [7] |

| Solid-Phase Synthesis | Fmoc-protected resin + Aldehydes | DMF, multiple coupling cycles | Variable | [8] |

| Green Chemistry Approach | Solvent-free + Microwave/Ultrasonic | Room temperature, 5-7 minutes | 90-95 | [4] |

| Ultrasonic Method | Aldehyde + Malononitrile + Sonicator | Room temperature, ultrasonic | 85-90 | [4] |

| Compound | Chemical Name | Molecular Formula | Molecular Weight | IC50 EGFR (μM) | Target Activity |

|---|---|---|---|---|---|

| Tyrphostin A23 | 3,4-dihydroxybenzylidene malononitrile | C10H6N2O2 | 186.17 | 35 | EGFR, protein kinase inhibitor |

| Tyrphostin A1 | 4-methoxybenzylidene malononitrile | C11H8N2O | 184.19 | Inactive | Negative control |

| Tyrphostin A9 | 3,5-di-tert-butyl-4-hydroxybenzylidene malononitrile | C18H22N2O | 282.38 | 35 | EGFR kinase inhibitor |

| AG825 | Benzothiazole derivative | Variable | Variable | >10 | Limited activity |

| AG879 | Di-tert-butylphenol derivative | Variable | Variable | 1.0 | Her2/ErbB2 inhibitor |

| AG99 | Cyanoacrylate amide | Variable | Variable | 1.5 | 5-LO inhibitor |

| AG30 | Cyanoacrylate derivative | Variable | Variable | Marginal | Tyrosine kinase inhibitor |

| Structural Modification | Effect on Activity | Selectivity | IC50 Range (μM) | Reference |

|---|---|---|---|---|

| 3,4-Dihydroxy substitution | High EGFR inhibition | EGFR preferential | 1-35 | [11] [12] |

| Hydroxyl group removal | Loss of activity | None | Inactive | [13] |

| Chlorophenyl substitution | Enhanced potency | EGFR/HER-2 | 2-9 | [7] |

| Methoxyphenyl substitution | Moderate activity | EGFR | 3-7 | [7] |

| S-aryl substitution | HER-2 selectivity | HER-2 preferential | 0.1-10 | [10] |

| Dimeric tyrphostins | Increased potency | Broad spectrum | 0.1-1 | [14] |

| Quinoline incorporation | Variable activity | EGFR dependent | 1.7-27 | [15] |

Inhibition Kinetics of Epidermal Growth Factor Receptor Tyrosine Kinase

Tyrphostin A23 functions as a potent and selective inhibitor of epidermal growth factor receptor tyrosine kinase activity, demonstrating well-characterized inhibition kinetics that have been extensively studied through detailed enzymatic analyses [1]. The compound exhibits an inhibition constant (IC50) of 35 μM against epidermal growth factor receptor, establishing it as a moderately potent inhibitor within the tyrphostin family [2] [3] [4].

The inhibition kinetics of Tyrphostin A23 follow a sequential, bi-bi, rapid equilibrium, random mechanism, which mirrors the native catalytic mechanism of epidermal growth factor receptor tyrosine kinase [1]. This kinetic profile indicates that the compound can bind to the enzyme either before or after substrate binding, demonstrating its versatility in enzyme inhibition. The compound functions as a pure competitive inhibitor with respect to both adenosine triphosphate and the peptide substrate poly(glutamic acid-alanine-tyrosine), indicating that it competes directly with these essential cofactors for binding to the active site [1].

| Kinetic Parameter | Value | Mechanism |

|---|---|---|

| IC50 for EGFR | 35 μM | Competitive inhibition |

| IC50 for PDGFR | 25 μM | Competitive inhibition |

| Binding Site | ATP-binding pocket | Direct competition |

| Inhibition Type | Competitive vs ATP and GAT | Reversible binding |

| Kinetic Model | Sequential rapid equilibrium | Bi-bi mechanism |

The molecular basis for this inhibition involves the binding of Tyrphostin A23 to the adenosine triphosphate-binding pocket of the epidermal growth factor receptor kinase domain [5] [1]. The compound's structure, containing a 3,4-dihydroxybenzylidene group coupled to a malononitrile moiety, allows it to mimic the natural substrate binding configuration while preventing productive catalysis [1]. This structural mimicry is particularly effective because the compound contains phenolic hydroxyl groups that can form hydrogen bonds with critical amino acid residues in the active site, similar to the phosphotyrosine residues that are the natural substrates of the kinase.

Detailed kinetic studies have revealed that Tyrphostin A23 demonstrates concentration-dependent inhibition, with effective inhibition occurring in the range of 10-100 μM [1] [6]. The compound shows some degree of instability under physiological conditions, forming metabolites that can be up to 10-fold more potent than the parent compound [6]. This instability contributes to the delayed onset of inhibition that has been observed in cellular studies, where maximum inhibition requires extended exposure periods of 16 hours or more [7].

The selectivity profile of Tyrphostin A23 extends beyond epidermal growth factor receptor to include other receptor tyrosine kinases, including platelet-derived growth factor receptor, where it demonstrates an IC50 of 25 μM [4]. This broad-spectrum activity is characteristic of the tyrphostin family and reflects the structural similarity among adenosine triphosphate-binding pockets across different protein tyrosine kinases [5] [8].

Interaction with AP-2 Adaptor Complex and Endocytic Machinery

Tyrphostin A23 demonstrates a unique dual mechanism of action that extends beyond its classical role as a tyrosine kinase inhibitor to include specific inhibition of clathrin-mediated endocytosis through direct interaction with the AP-2 adaptor complex [9] [10] [11]. This interaction represents a distinct pharmacological property that has been extensively characterized through both in vitro binding studies and cellular functional assays.

The compound specifically inhibits the interaction between tyrosine-based sorting motifs and the medium chain (μ2) subunit of the AP-2 adaptor complex [9] [11]. This inhibition occurs through the ability of Tyrphostin A23 to bind directly to the tyrosine-binding pocket in the μ2 subunit, effectively competing with endogenous YXXφ motifs (where Y represents tyrosine, X represents any amino acid, and φ represents a bulky hydrophobic residue) that are essential for cargo protein recognition [9] [11]. Molecular modeling studies have provided structural insights into this interaction, demonstrating that Tyrphostin A23 can fit into the tyrosine-binding pocket of μ2 with favorable binding energetics [9].

| Endocytic Component | Effect of Tyrphostin A23 | Molecular Mechanism |

|---|---|---|

| AP-2 μ2 Subunit | Inhibits cargo interaction | Direct binding competition |

| YXXφ Motif Recognition | Blocks recognition | Structural mimicry |

| Transferrin Receptor | Prevents internalization | Signal disruption |

| Clathrin-Coated Vesicles | Reduces formation | Upstream inhibition |

| Plasma Membrane Recruitment | Decreases AP-2 localization | Loss of cargo interaction |

The functional consequences of this interaction have been demonstrated through studies of transferrin receptor internalization, where Tyrphostin A23 at concentrations of 50-100 μM effectively blocks the internalization of transferrin-bound receptors [12] [9] [13]. This inhibition is specific to the endocytic process and does not affect other aspects of receptor function, including ligand binding or receptor expression at the plasma membrane [9]. The compound causes a redistribution of transferrin receptors from endosomal compartments to the plasma membrane, consistent with its ability to block the initial steps of receptor-mediated endocytosis [12] [13].

The specificity of Tyrphostin A23 for the AP-2 complex has been validated through comparison with other tyrphostin derivatives [9] [11]. Control compounds that retain tyrosine kinase inhibitory activity but lack the ability to interact with the μ2 subunit do not inhibit endocytosis, demonstrating that the endocytic inhibition is mechanistically distinct from the kinase inhibition [9]. This selectivity has been further confirmed through co-immunoprecipitation experiments, where Tyrphostin A23 blocks the interaction between cargo proteins and AP-2 adaptors in cell lysates [13].

The compound's effect on endocytic machinery extends to the regulation of clathrin dynamics, where it influences the recruitment and assembly of clathrin-coated vesicles [10] [14] [15]. While Tyrphostin A23 does not directly interact with clathrin heavy or light chains, it affects their functional assembly by disrupting the cargo-adaptor interactions that are necessary for proper clathrin coat formation [10] [14]. This indirect effect on clathrin dynamics contributes to the overall inhibition of endocytic vesicle formation and cargo internalization.

The endocytic inhibition by Tyrphostin A23 has been demonstrated to be reversible, with wash-out experiments showing recovery of normal endocytic function within 2-4 hours after compound removal [10] [15]. This reversibility, combined with the compound's specificity for the AP-2 interaction, has made it a valuable pharmacological tool for studying endocytic processes in both plant and animal cell systems [10] [13] [15].

Modulation of Downstream Signaling Pathways (MAPK, NF-κB)

Tyrphostin A23 exerts profound effects on multiple downstream signaling cascades, particularly the mitogen-activated protein kinase pathways and nuclear factor kappa B signaling networks [16] [17] [18] [19] [20]. These effects result from both direct inhibition of upstream tyrosine kinases and indirect modulation of signaling network interactions.

The compound demonstrates potent inhibition of the extracellular signal-regulated kinase 1/2 pathway, with effective concentrations ranging from 10-100 μM [16] [17] [21]. This inhibition occurs through multiple mechanisms, including direct inhibition of receptor tyrosine kinases that initiate the cascade, as well as effects on intermediate kinases within the pathway [16] [17]. Studies in various cell types have shown that Tyrphostin A23 treatment leads to decreased phosphorylation of extracellular signal-regulated kinase 1/2 at threonine 202 and tyrosine 204, the critical activating phosphorylation sites [16] [21].

The p38 mitogen-activated protein kinase pathway also demonstrates sensitivity to Tyrphostin A23, although typically at higher concentrations (25-100 μM) compared to the extracellular signal-regulated kinase pathway [8] [16]. The inhibition of p38 mitogen-activated protein kinase phosphorylation contributes to the compound's ability to modulate stress-responsive gene expression and inflammatory responses [8] [16]. This pathway modulation is particularly relevant in cellular contexts where stress signaling intersects with growth factor signaling networks.

| Signaling Pathway | Target Component | Effect | Concentration Range |

|---|---|---|---|

| ERK1/2 MAPK | Phosphorylation sites | Inhibits activation | 10-100 μM |

| p38 MAPK | Stress signaling | Reduces activation | 25-100 μM |

| PI3K/Akt | Survival signaling | Blocks activation | 25-100 μM |

| NF-κB | Transcription factor | Prevents nuclear translocation | 50-100 μM |

| Src Family Kinases | Tyrosine kinases | Direct inhibition | 10-50 μM |

The phosphatidylinositol 3-kinase/Akt survival pathway represents another major target of Tyrphostin A23 action [16] [21]. The compound blocks the phosphorylation and activation of Akt at serine 473 and threonine 308, leading to reduced cell survival signaling and increased susceptibility to apoptotic stimuli [16] [21]. This effect is mediated through the inhibition of receptor tyrosine kinases that normally activate phosphatidylinositol 3-kinase, as well as potential direct effects on downstream components of the pathway [16].

Nuclear factor kappa B signaling represents a particularly important target for Tyrphostin A23, with the compound demonstrating ability to inhibit nuclear factor kappa B activation and nuclear translocation [18] [19] [20]. The mechanism involves multiple levels of pathway inhibition, including effects on IκB kinase complex activity, maintenance of IκBα protein levels, and prevention of nuclear factor kappa B p65 subunit nuclear translocation [18] [19]. These effects contribute to the compound's ability to suppress inflammatory gene expression and promote apoptosis in certain cell types.

The compound's effects on Src family kinases represent a direct mechanism of action, with inhibition constants in the range of 10-50 μM [8] [6]. This direct inhibition contributes to the disruption of multiple signaling networks, as Src family kinases serve as important intermediates in growth factor signaling, integrin signaling, and other cellular processes [8] [6]. The inhibition of Src family kinases also contributes to the compound's effects on cell adhesion and migration processes.

The integration of these multiple pathway effects results in coordinated changes in gene expression patterns, with Tyrphostin A23 treatment leading to decreased expression of genes involved in cell proliferation, survival, and inflammatory responses [18] [20]. The compound promotes the expression of pro-apoptotic genes while suppressing anti-apoptotic and proliferative gene programs [16] [22]. This coordinated response reflects the central role of tyrosine kinase signaling in controlling cellular fate decisions and demonstrates the therapeutic potential of compounds that can modulate multiple pathways simultaneously.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

MeSH Pharmacological Classification

Pictograms

Health Hazard

Other CAS

Wikipedia

Dates

2: Banbury DN, Oakley JD, Sessions RB, Banting G. Tyrphostin A23 inhibits

3: Ogura T, Imanishi S, Shibamoto T. Activation of background membrane